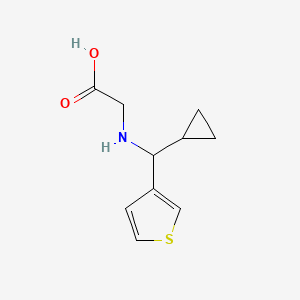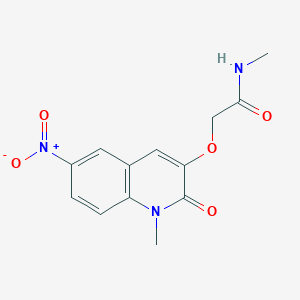
7-Fluoro-8-methylnaphthalen-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-8-metilnaftalen-1-ol es un compuesto orgánico con la fórmula molecular C11H9FO. Es un derivado del naftaleno, caracterizado por la presencia de un átomo de flúor en la posición 7 y un grupo metilo en la posición 8 del anillo de naftaleno, junto con un grupo hidroxilo en la posición 1.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 7-Fluoro-8-metilnaftalen-1-ol típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la fluoración de 8-metilnaftalen-1-ol utilizando un agente fluorante como Selectfluor. La reacción generalmente se lleva a cabo en un solvente orgánico como acetonitrilo bajo condiciones de temperatura controlada para asegurar la fluoración selectiva en la posición 7.
Métodos de Producción Industrial
La producción industrial de 7-Fluoro-8-metilnaftalen-1-ol puede involucrar rutas sintéticas similares, pero a mayor escala. El proceso incluiría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como el uso de reactores de flujo continuo para mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
7-Fluoro-8-metilnaftalen-1-ol puede someterse a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar una cetona o un aldehído.
Reducción: El compuesto puede reducirse para eliminar el grupo hidroxilo o alterar el sustituyente de flúor.
Sustitución: El átomo de flúor puede sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como hidruro de litio y aluminio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: Nucleófilos como metóxido de sodio (NaOCH3) o etóxido de sodio (NaOEt) en solventes apróticos polares.
Productos Principales Formados
Oxidación: Formación de 7-fluoro-8-metilnaftalen-1-ona.
Reducción: Formación de 7-fluoro-8-metilnaftaleno.
Sustitución: Formación de derivados de 7-sustituidos-8-metilnaftalen-1-ol.
Aplicaciones Científicas De Investigación
7-Fluoro-8-metilnaftalen-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales avanzados y como precursor en la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción de 7-Fluoro-8-metilnaftalen-1-ol involucra su interacción con objetivos moleculares específicos. El grupo hidroxilo puede formar enlaces de hidrógeno con moléculas biológicas, mientras que el átomo de flúor puede mejorar la lipofilia y la estabilidad metabólica del compuesto. Estas interacciones pueden modular varias vías bioquímicas, lo que podría conducir a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
7-Fluoro-1-naftol: Estructura similar, pero carece del grupo metilo en la posición 8.
8-Metilnaftalen-1-ol: Estructura similar, pero carece del átomo de flúor en la posición 7.
1-Naftol: Carece de los sustituyentes de flúor y metilo.
Singularidad
7-Fluoro-8-metilnaftalen-1-ol es único debido a la presencia combinada del átomo de flúor y el grupo metilo en el anillo de naftaleno, lo que puede influir significativamente en su reactividad química y actividad biológica en comparación con sus análogos.
Propiedades
Fórmula molecular |
C11H9FO |
|---|---|
Peso molecular |
176.19 g/mol |
Nombre IUPAC |
7-fluoro-8-methylnaphthalen-1-ol |
InChI |
InChI=1S/C11H9FO/c1-7-9(12)6-5-8-3-2-4-10(13)11(7)8/h2-6,13H,1H3 |
Clave InChI |
SDZVEVYOZYJVRD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=C1C(=CC=C2)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


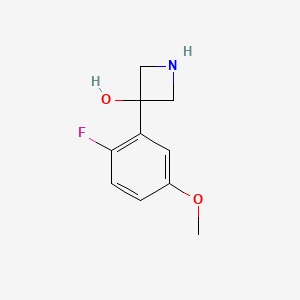
![ethyl (2E)-2-chloro-2-[(4-propan-2-ylphenyl)hydrazinylidene]acetate](/img/structure/B11756243.png)
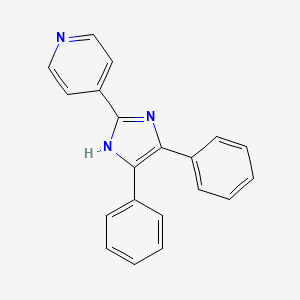
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11756268.png)
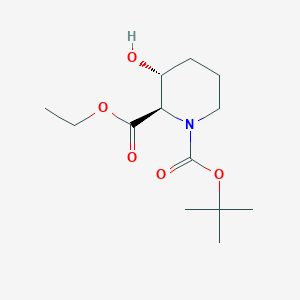
![6-Fluoro-1H-pyrrolo[3,2-B]pyridin-7-OL](/img/structure/B11756279.png)
![1-(2,2-difluoroethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756283.png)
![[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-acetic acid](/img/structure/B11756290.png)
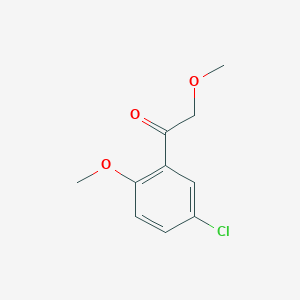
![tert-Butyl (1S,5S,6R)-6-(hydroxymethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11756318.png)


